molecular formula C32H46O7 B162373 ミルベマイシンA4 CAS No. 51596-11-3

ミルベマイシンA4

カタログ番号: B162373
CAS番号: 51596-11-3
分子量: 542.7 g/mol
InChIキー: VOZIAWLUULBIPN-LRBNAKOISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ミルベマイシンA4は、16員環マクロライド系抗生物質の一種です。Streptomyces属のいくつかの種、例えばStreptomyces bingchenggensisによって産生されます。これらの化合物は、優れた殺ダニ、殺虫、駆虫活性を示します。 哺乳類に対する低毒性のため、ミルベマイシンとその誘導体は、農業、医学、獣医学分野で広く使用されています .

2. 製法

This compoundの合成経路は、複雑な生合成経路を伴います。工業生産方法では、一般的にミルベマイシン産生菌株を用いた発酵プロセスに依存しています。 ランダム変異、代謝工学、コンビナトリアル生合成などの特定の反応条件と菌株生成技術が、ミルベマイシンとその誘導体の生産に貢献しています .

科学的研究の応用

Milbemycin A4 has diverse applications:

作用機序

ミルベマイシンA4は、グルタミン酸作動性塩化物チャネルに結合することで効果を発揮します。この相互作用はイオンの流れを妨げ、寄生虫の麻痺と死に至ります。このメカニズムを理解することは、治療的使用を最適化するために不可欠です。

6. 類似の化合物との比較

This compoundは、別のマクロライド系抗生物質であるアベルメクチンと類似性を共有しています。 独自の作用機序と良好な環境プロファイルにより、他とは一線を画しています。 類似の化合物には、ミルベマイシンA3およびその他のミルベマイシン誘導体などがあります .

生化学分析

Biochemical Properties

Milbemycin A4 plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with the γ-aminobutyric acid (GABA) receptor and glutamate-gated chloride channels in the nervous systems of insects and nematodes. These interactions lead to an influx of chloride ions, causing hyperpolarization of the nerve cells and resulting in paralysis and death of the parasites . Additionally, milbemycin A4 has been shown to inhibit the activity of certain ATP-binding cassette (ABC) transporters, which are involved in drug efflux mechanisms in fungi .

Cellular Effects

Milbemycin A4 exerts various effects on different cell types and cellular processes. In parasitic nematodes and insects, it disrupts normal cell function by interfering with neurotransmission, leading to paralysis and death. This compound also affects cell signaling pathways, particularly those involving GABA and glutamate receptors. In fungi, milbemycin A4 inhibits ABC transporters, reducing drug efflux and increasing susceptibility to antifungal agents . Furthermore, milbemycin A4 has been observed to induce oxidative stress in fungal cells, leading to the generation of reactive oxygen species and subsequent cell damage .

Molecular Mechanism

The molecular mechanism of action of milbemycin A4 involves its binding interactions with specific biomolecules. It binds to GABA and glutamate-gated chloride channels in the nervous systems of parasites, causing an influx of chloride ions and hyperpolarization of nerve cells. This results in paralysis and death of the parasites . In fungi, milbemycin A4 inhibits ABC transporters, preventing the efflux of antifungal drugs and enhancing their efficacy . Additionally, milbemycin A4 induces oxidative stress by generating reactive oxygen species, leading to cellular damage and death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of milbemycin A4 have been observed to change over time. The stability and degradation of milbemycin A4 can influence its long-term effects on cellular function. Studies have shown that the expression of certain genes involved in milbemycin A4 biosynthesis can be fine-tuned by temporal promoters, resulting in increased production of the compound . Long-term exposure to milbemycin A4 in in vitro and in vivo studies has demonstrated its sustained efficacy in controlling parasitic infections and its potential for resistance development in target organisms .

Dosage Effects in Animal Models

The effects of milbemycin A4 vary with different dosages in animal models. At regular doses, milbemycin A4 is well-tolerated and effective in controlling parasitic infections. At higher doses, adverse effects such as depression, lack of energy, stumbling, seizures, and coma have been observed . In animal models, milbemycin A4 has shown a dose-dependent efficacy in reducing fungal burdens and enhancing the activity of antifungal agents . The threshold effects and toxicities observed at high doses highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Milbemycin A4 is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthetic pathway of milbemycin A4 involves the action of various enzymes, including polyketide synthases and cytochrome P450 enzymes . The C5-O-methyltransferase MilD catalyzes the conversion of milbemycin A3/A4 to their respective B1/B2 forms, while the C5-keto reductase MilF is responsible for reducing the C5-keto groups of milbemycins . These metabolic pathways are crucial for the production and regulation of milbemycin A4 in Streptomyces species.

Transport and Distribution

The transport and distribution of milbemycin A4 within cells and tissues involve specific transporters and binding proteins. In Streptomyces species, the expression of certain transporters, such as TP2 and TP5, has been shown to enhance the production and export of milbemycin A4 . These transporters play a crucial role in the localization and accumulation of milbemycin A4 within the producing cells. Additionally, the distribution of milbemycin A4 in target organisms, such as parasites and fungi, is influenced by its interactions with specific receptors and transporters involved in drug uptake and efflux .

Subcellular Localization

The subcellular localization of milbemycin A4 is essential for its activity and function. In Streptomyces species, milbemycin A4 is localized within the cytoplasm and is associated with the biosynthetic machinery involved in its production . In target organisms, such as parasites and fungi, milbemycin A4 interacts with specific receptors and transporters localized in the cell membrane and cytoplasm . These interactions are crucial for the compound’s efficacy in disrupting cellular processes and inducing cell death.

準備方法

The synthetic routes for milbemycin A4 involve complex biosynthetic pathways. Industrial production methods typically rely on fermentation processes using milbemycin-producing strains. Specific reaction conditions and strain-generation techniques, such as random mutagenesis, metabolic engineering, and combinatorial biosynthesis, contribute to the production of milbemycins and their derivatives .

化学反応の分析

ミルベマイシンA4は、酸化、還元、置換など、さまざまな反応を受けます。これらの反応で使用される一般的な試薬と条件は、主要な生成物の形成に貢献します。これらの反応に関する詳細な研究は、生産プロセスを最適化し、収率を高めるために不可欠です。

4. 科学研究への応用

This compoundは、さまざまな用途があります。

類似化合物との比較

Milbemycin A4 shares similarities with avermectins, another group of macrolide antibiotics. its unique mode of action and favorable environmental profile set it apart. Similar compounds include milbemycin A3 and other milbemycin derivatives .

特性

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZIAWLUULBIPN-LRBNAKOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052760
Record name Milbemectin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51596-11-3
Record name Milbemycin A4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51596-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milbemycin A4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milbemectin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILBEMYCIN A4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BSH89E55Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milbemycin A4
Reactant of Route 2
Milbemycin A4
Reactant of Route 3
Milbemycin A4
Reactant of Route 4
Milbemycin A4
Reactant of Route 5
Milbemycin A4
Reactant of Route 6
Milbemycin A4
Customer
Q & A

Q1: What is the primary target of Milbemycin A4 and how does it exert its effect?

A1: Milbemycin A4 primarily targets glutamate-gated chloride channels (GluCls) in invertebrates like mites and insects. [] It acts as an agonist, binding to these channels and causing prolonged channel opening. This leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death of the target organism. []

Q2: What is the molecular formula and weight of Milbemycin A4?

A2: The molecular formula of Milbemycin A4 is C48H72O14 and its molecular weight is 873.07 g/mol.

Q3: Is there any spectroscopic data available for Milbemycin A4?

A3: Yes, various spectroscopic techniques have been employed to characterize Milbemycin A4. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] These techniques provide detailed information about the compound's structure and properties.

Q4: How do structural modifications of Milbemycin A4 influence its acaricidal activity?

A4: Research has demonstrated that even subtle structural modifications can significantly impact Milbemycin A4's acaricidal activity. For instance, introducing a methyl group at the 24a position (24a-methylmilbemycin A4) or the 25b position (25b-methylmilbemycin A4) led to compounds with enhanced activity compared to the parent Milbemycin A4. [, ] Other modifications like epoxidation of the 8,9-double bond and subsequent acylation at the 5-O position also resulted in improved activity against the two-spotted spider mite (Tetranychus urticae). [] Conversely, certain modifications, like those at the C-5 position, can diminish the anthelmintic activity, indicating the importance of this hydroxyl group for biological activity. []

Q5: Are there any studies on the synthesis of Milbemycin A4 derivatives with improved activity?

A5: Yes, numerous studies have focused on synthesizing Milbemycin A4 derivatives with enhanced activity. For instance, researchers have synthesized 13-alkoxymilbemycin derivatives, with the 13β-phenethyloxy derivatives exhibiting potent anthelmintic activity, even surpassing Ivermectin in some cases. [] Similarly, 5-keto-5-oxime derivatives of Milbemycin A4 have demonstrated higher efficacy against microfilariae compared to the parent compound. []

Q6: Are there any known resistance mechanisms to Milbemycin A4 in target organisms?

A6: Yes, resistance to Milbemycin A4 has emerged in several pest species, including the two-spotted spider mite (Tetranychus urticae). A key mechanism involves mutations in the glutamate-gated chloride channel (GluCl) subunits, particularly a G326E substitution in the TuGluCl3 subunit. This mutation significantly reduces the sensitivity of the channel to Milbemycin A4, contributing to resistance. []

Q7: Which microorganisms are known to produce Milbemycin A4?

A7: Streptomyces hygroscopicus subsp. aureolacrimosus is a well-known producer of Milbemycin A4. [, , ] Additionally, Streptomyces sp. BB47 has been identified as a potential source of Milbemycin A4, with its production being activated by the introduction of a functional bldA gene. []

Q8: Can microorganisms be used to modify Milbemycin A4 and generate novel derivatives?

A8: Yes, several studies have explored the microbial conversion of Milbemycin A4 to generate novel derivatives with potentially improved or altered activities. Various microorganisms, including Cunninghamella echinulata ATCC 9244, Circinella umbellata SANK 44272, Amycolata autotrophica subsp. amethystina ATCC 35204, and Syncephalastrum racemosum, have been shown to hydroxylate Milbemycin A4 at different positions. [, , , ] These microbial transformations provide a valuable tool for diversifying the chemical structure of Milbemycin A4 and exploring its structure-activity relationships.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。